Cas no 1006484-66-7 (4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide)
4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-ethyl-N-methyl-
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- Inchi: 1S/C7H12N4O/c1-3-11-6(7(12)9-2)5(8)4-10-11/h4H,3,8H2,1-2H3,(H,9,12)
- InChI Key: SYLLTVUHLZIBNC-UHFFFAOYSA-N
- SMILES: N1(CC)C(C(NC)=O)=C(N)C=N1
4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB551114-100 mg |
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide; . |
1006484-66-7 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB551114-250 mg |
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide; . |
1006484-66-7 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB551114-500 mg |
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide; . |
1006484-66-7 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB551114-1 g |
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide; . |
1006484-66-7 | 1g |
€676.70 | 2022-03-01 |
4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
Research Briefing on 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide (CAS: 1006484-66-7)
4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide (CAS: 1006484-66-7) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been investigated for its pharmacological properties, including its role as a kinase inhibitor and its potential in treating various diseases. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the synthetic pathways for 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide, emphasizing its efficient production through multi-step organic reactions. The compound's structural elucidation has been confirmed via spectroscopic methods such as NMR and mass spectrometry, ensuring its purity and stability for further biological evaluations. Researchers have also explored its physicochemical properties, including solubility and lipophilicity, which are critical for its pharmacokinetic profile.
In terms of biological activity, 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide has demonstrated promising inhibitory effects on specific kinases involved in cell proliferation and inflammation. Preclinical studies have shown its efficacy in reducing tumor growth in various cancer models, particularly those associated with dysregulated kinase signaling pathways. Additionally, its anti-inflammatory properties have been investigated in models of autoimmune diseases, suggesting a broad therapeutic potential.
The compound's mechanism of action has been elucidated through molecular docking studies and enzyme inhibition assays. These studies reveal that 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide binds competitively to the ATP-binding site of target kinases, thereby inhibiting their activity. This binding mode is supported by computational modeling and X-ray crystallography data, providing a structural basis for its selectivity and potency.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its drug-like properties, such as improving metabolic stability and reducing toxicity. These modifications are guided by structure-activity relationship (SAR) studies, which aim to identify key functional groups responsible for its biological activity.
In conclusion, 4-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide represents a valuable scaffold for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. Ongoing research is expected to further refine its pharmacological profile and explore its clinical utility. This briefing underscores the importance of continued investigation into this compound and its derivatives to unlock their full therapeutic potential.
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